3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione
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Overview
Description
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a pyrrolidine ring, and a benzothiazole moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its anti-HIV activity, showing moderate inhibitory properties against HIV-1 virus.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to act as a carbonic anhydrase inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The molecular targets and pathways involved include the chelation of metal ions at the enzyme’s active site, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione apart is its unique combination of functional groups, which allows it to interact with multiple biological targets. This multi-target approach can be advantageous in developing drugs with broad-spectrum activity.
Properties
IUPAC Name |
2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-23(20-15-6-2-3-7-16(15)29(27,28)22-20)14-9-11-24(13-14)18-12-19(26)25-10-5-4-8-17(25)21-18/h2-8,10,12,14H,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKLOTRHVXTLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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